1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

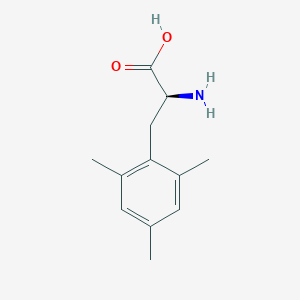

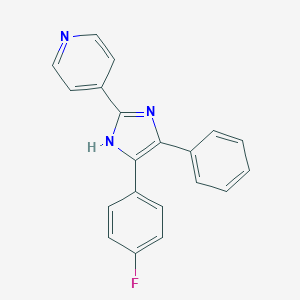

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is a compound used to study alcohol addiction and Parkinson’s disease. It functions as a dopamine receptor agonist. This compound’s hydrochloride form enhances its solubility, making it effective for oral administration .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

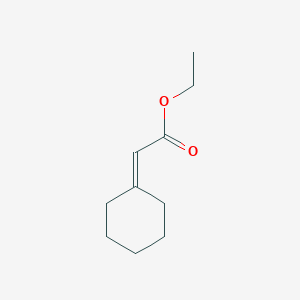

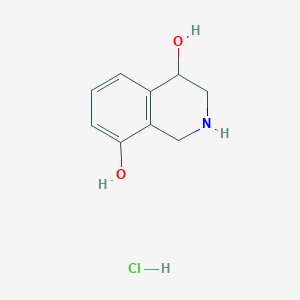

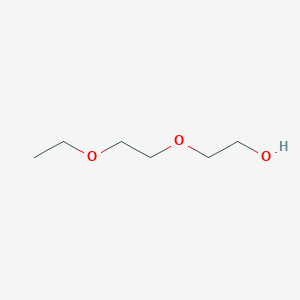

The molecular formula of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is C9H12ClNO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is 201.65 g/mol . The melting point is 229-232°C (dec.) .Scientific Research Applications

Synthesis and Derivative Formation

- The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides has been explored starting from various precursors, indicating the chemical flexibility and utility of this compound in synthesizing new quinone classes (Jacobs et al., 2008).

- Studies have demonstrated the preparation of various naphthalenetetramine and isoquinoline derivatives, highlighting the compound's role in generating complex chemical structures (Mataka et al., 1992).

Biological Activity and Pharmacological Potential

- Research has identified the analgesic and anti-inflammatory properties of certain 1,2,3,4-tetrahydroisoquinoline derivatives, suggesting potential medical applications (Rakhmanova et al., 2022).

- The local anesthetic activity of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has been evaluated, demonstrating the compound's relevance in developing new anesthetic agents (Azamatov et al., 2023).

Electrochemical and Oxidation Studies

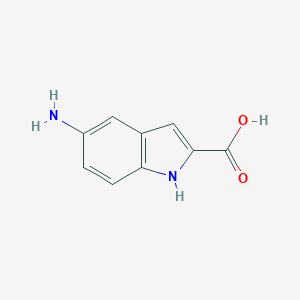

- Electrochemical studies of salsolinol, a derivative of 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol, have been conducted to understand its oxidation behavior, which is relevant for neurological studies (Fa & Dryhurst, 1991).

Synthesis and Ring-Opening Mechanisms

- The compound has been used in the synthesis and study of spirocyclic dienones, illustrating its utility in complex organic synthesis processes (Birch et al., 1975).

Anticonvulsant and Neuroprotective Properties

- Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting the compound's potential in neuroprotective therapies (Ohkubo et al., 1996).

Potential in Anticancer Research

- Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to have antiglioma activity, indicating their potential use in cancer treatment (Mohler et al., 2006).

Novel Applications and Drug Development

- Research on novel tetrahydroisoquinolines has been conducted to explore their anti-fungal and contraceptive activities, showcasing the compound's diverse pharmacological applications (Rong-mei, 2006).

Coordinating Ability and Complex Formation

- The coordinating ability of 1,2,3,4-tetrahydro-8-hydroxyquinoline has been studied, demonstrating its potential use in complex formation with various cations (Ramenskaya et al., 2006).

Future Directions

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride has garnered a lot of attention in the scientific community due to its potential biological activities against various infective pathogens and neurodegenerative disorders . Future research may focus on the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-3-1-2-6-7(8)4-10-5-9(6)12;/h1-3,9-12H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSKLKVVRVUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501611 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride | |

CAS RN |

72511-87-6 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)